molecular formula C16H43FNO3+ B12042446 tetrabutylazanium;trihydrate;hydrofluoride

tetrabutylazanium;trihydrate;hydrofluoride

Cat. No.: B12042446
M. Wt: 316.52 g/mol
InChI Key: VEPTXBCIDSFGBF-UHFFFAOYSA-N
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Description

Tetrabutylazanium trihydrate hydrofluoride (CAS: 23868-34-0), also known as tetrabutylammonium bifluoride or tetrabutylammonium hydrogen difluoride, is a quaternary ammonium salt with the molecular formula C₁₆H₃₇F₂N and a molecular weight of 281.47 g/mol . It exists as a colorless to reddish-green liquid with a density of 1.087 g/mL and a refractive index of 1.442 . This compound is highly soluble in polar organic solvents like tetrahydrofuran (THF) and is commonly employed as a fluorinating agent in organic synthesis due to its ability to release fluoride ions under mild conditions .

The synthesis typically involves reacting tetrabutylammonium fluoride with hydrofluoric acid (HF), forming a stable bifluoride complex (HF₂⁻) coordinated with the tetrabutylammonium cation . Its trihydrate form (C₁₆H₃₆FN·3H₂O, CAS: 122684-33-7) has a molecular weight of 279.48 g/mol and is used in analogous applications .

Properties

Molecular Formula

C16H43FNO3+

Molecular Weight

316.52 g/mol

IUPAC Name

tetrabutylazanium;trihydrate;hydrofluoride

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylazanium;trihydrate;hydrofluoride can be synthesized by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. The water is then evaporated to collect the compound as an oil in quantitative yield . Anhydrous samples can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .

Industrial Production Methods

In industrial settings, the compound is often produced by similar methods, ensuring the removal of water to obtain the anhydrous form. The hydrated form is commercially available and is stable under standard conditions .

Chemical Reactions Analysis

Deprotection of Silyl Ethers

TBAF·3H₂O is most prominently used to cleave silyl ether protecting groups (e.g., TMS, TBS, TES) via nucleophilic fluoride attack. The reaction proceeds under mild conditions (room temperature, THF or DMF) to yield alcohols or carbonyl compounds .

Mechanism :
R O SiR 3 F rightarrow R O R 3Si F\text{R O SiR 3 F rightarrow R O R 3Si F}
The liberated alkoxide is subsequently protonated during workup.

Example :

  • Deprotection of O-silylated enolates to carbonyl compounds (e.g., ketones, aldehydes) .

Nucleophilic Substitution Reactions

TBAF·3H₂O facilitates nucleophilic substitutions by providing soluble fluoride ions.

Key Applications :

  • Cyanide Substitution : Reaction with trimethylsilyl cyanide (TMSCN) yields nitriles .

  • Vinyl Bromide Conversion : Dehydrobromination of vinyl bromides to terminal acetylenes .

Reaction Conditions :

SubstrateProductSolventYieldSource
Trimethylsilyl cyanideNitrilesACN85–95%
1-Bromo-1-phenylethylenePhenylacetyleneTHF78%

Cross-Coupling Reactions

TBAF·3H₂O promotes silicon-based cross-couplings, such as the Hiyama reaction, by activating silane nucleophiles .

Hiyama Coupling Example :
\text{Ar Cl Ar Si OR 3 xrightarrow TBAF}Ar-Ar'+Byproducts}

  • Catalyst : Pd-based (e.g., Pd(PPh₃)₄)

  • Solvent : THF or DMSO

  • Yield : 70–90%

Base-Catalyzed Reactions

As a mild base, TBAF·3H₂O drives condensations and additions:

  • Aldol Condensation : Enolizable carbonyl compounds form β-hydroxy ketones .

  • Michael Addition : Conjugate addition to α,β-unsaturated carbonyls .

  • Ring-Opening : Epoxides and lactones undergo nucleophilic ring-opening .

Conditions : Typically room temperature in polar aprotic solvents (e.g., DMSO, THF).

Nucleophilic Aromatic Substitution (SNAr)

TBAF·3H₂O enhances SNAr reactions with electron-deficient aromatics.

Example : Fluorination of nitroarenes using anhydrous TBAF generated in situ from hexafluorobenzene and TBACN :
C6F6+TBACNTBAF+C6F5CN\text{C}_6\text{F}_6+\text{TBACN}\rightarrow \text{TBAF}+\text{C}_6\text{F}_5\text{CN}

  • Yield : >95% in DMF at 25°C .

Reaction Environment Considerations

  • Hydration Effects : The trihydrate form contains HF₂⁻ and OH⁻ impurities, reducing fluoride availability .

  • Solvent Dependence : Reactivity is higher in DMSO or THF than in aqueous solutions .

  • Thermal Stability : Decomposes above 100°C, limiting high-temperature applications .

Scientific Research Applications

Scientific Research Applications

TBAF·3H₂O is widely used across several scientific domains:

Organic Synthesis

TBAF is recognized for its role as a mild base and a source of fluoride ions in various organic reactions:

  • Deprotection Reactions : It effectively removes silyl ether protecting groups, facilitating the synthesis of alcohols and carbonyl compounds.
  • Nucleophilic Substitution Reactions : TBAF promotes the conversion of vinyl bromides to terminal acetylenes via dehydrobromination reactions.
  • Cross-Coupling Reactions : It acts as a catalyst in Hiyama cross-coupling reactions, enabling the formation of carbon-carbon bonds .

Biochemistry

In biochemistry, TBAF is utilized in:

  • Synthesis of Lipophilic Peptides : It aids in the preparation of peptides for DNA transfections, enhancing cellular uptake .
  • Nucleic Acid Purification : TBAF serves as a strong base for deprotonating nucleic acids during purification processes .

Material Science

TBAF has potential applications in material science:

  • Surface Treatment Agents : Research indicates that tetrabutylammonium dihydrogen trifluoride, a derivative, can act as a safer substitute for hydrofluoric acid in treating glass ceramics, maintaining mechanical strength while reducing safety risks .

Case Study 1: Organic Synthesis

A study highlighted the use of TBAF in the synthesis of terminal alkynes from vinyl bromides through dehydrobromination. The reaction conditions were optimized using polar solvents like acetonitrile, demonstrating high yields and selectivity .

Case Study 2: Biochemical Applications

In another study focusing on radiopharmaceuticals, TBAF was employed to enhance the synthesis efficiency of [18F]FLT and [18F]FDOPA. The presence of TBAF improved the yield and purity of the final products, showcasing its utility in complex biochemical syntheses .

Mechanism of Action

The compound exerts its effects primarily through the fluoride ion, which is a strong hydrogen bond acceptor. This property allows it to participate in various nucleophilic substitution and deprotection reactions. The fluoride ion’s nucleophilicity is influenced by its hydration state, with anhydrous forms being more reactive .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrabutylammonium Hexafluorophosphate (TBAPF₆)

  • Molecular Formula : C₁₆H₃₆F₆NP
  • Molecular Weight : 387.41 g/mol
  • CAS : 3109-63-5
  • Properties: A non-hygroscopic solid used as a supporting electrolyte in electrochemical studies.
  • Applications : Electrochemical cells, catalysis .

Tetrabutylammonium Dihydrogen Phosphate

  • Molecular Formula: C₁₆H₄₀NO₄P
  • Molecular Weight : 341.47 g/mol
  • CAS : 10549-76-5
  • Properties : A phosphate-based quaternary ammonium salt with applications in phase-transfer catalysis. It lacks fluoride ions but shares structural similarities in the cationic moiety.
  • Applications : Solubilization of anionic species in organic media .

Hexadecylamine Hydrofluoride

  • Molecular Formula : C₁₆H₃₅N·HF
  • Molecular Weight : 261.53 g/mol
  • CAS : 3151-59-5
  • It exhibits acute toxicity (LD₅₀ in mice: 45,246 µg/kg, intraperitoneal) .
  • Applications : Dental care products (e.g., anti-cavity agents) .

Comparative Data Table

Property Tetrabutylazanium Trihydrate Hydrofluoride Tetrabutylammonium Hexafluorophosphate Hexadecylamine Hydrofluoride
Molecular Formula C₁₆H₃₇F₂N C₁₆H₃₆F₆NP C₁₆H₃₅N·HF
Molecular Weight 281.47 g/mol 387.41 g/mol 261.53 g/mol
Density 1.087 g/mL N/A N/A
Solubility Soluble in THF, DMF Soluble in DMF, acetonitrile Insoluble in water
Primary Use Fluorination agent Electrolyte Dental applications
Toxicity Corrosive, acute toxicity Low toxicity High acute toxicity

Key Research Findings

Synthetic Efficiency : Tetrabutylazanium hydrofluoride outperforms hexadecylamine hydrofluoride in fluorination reactions due to its superior solubility and stability in organic solvents .

Safety Profile : Unlike TBAPF₆, tetrabutylazanium hydrofluoride requires stringent handling (2–8°C storage) to prevent decomposition and HF release .

Structural Flexibility : The trihydrate form (CAS: 122684-33-7) enhances water compatibility, broadening its utility in aqueous-phase reactions .

Biological Activity

Tetrabutylazanium trihydrate hydrofluoride, commonly referred to as tetrabutylammonium fluoride trihydrate (TBAF·3H₂O), is an organic compound with significant biological activity. This article explores its chemical properties, biological applications, and relevant research findings.

  • Molecular Formula : C₁₆H₃₈FNO₃
  • Molecular Weight : 315.51 g/mol
  • Melting Point : 62-63 °C
  • Density : 0.887 g/cm³
  • Solubility : Highly soluble in water and organic solvents like THF (tetrahydrofuran) .

Biological Applications

TBAF·3H₂O is primarily utilized in organic synthesis and as a biochemical reagent. Its applications include:

  • Catalysis : TBAF serves as an efficient catalyst in various chemical reactions, including the synthesis of pharmaceuticals and fine chemicals .
  • Drug Development : It plays a crucial role in synthesizing compounds such as 6-fluoropurine, which are important intermediates in drug development .
  • Biological Activity : TBAF has demonstrated activity in the preparation of triple monoamine reuptake inhibitors, which are relevant in treating neurological disorders .

Case Studies

  • Synthesis of Fluorinated Compounds :
    • A study highlighted the use of TBAF in the synthesis of fluorinated compounds, showcasing its effectiveness in enhancing the biological activity of these molecules. The research indicated that fluorination can improve pharmacokinetic properties, making TBAF a valuable tool in medicinal chemistry .
  • DNA Cleavage Activity :
    • Research conducted on metallopeptides based on tetrabutylammonium fluoride revealed enhanced DNA cleavage activity, suggesting potential applications in gene therapy and molecular biology .
  • Asymmetric Synthesis :
    • TBAF has been employed in asymmetric synthesis reactions, which are critical for producing chiral molecules used in pharmaceuticals. The compound's ability to facilitate these reactions underscores its importance in synthetic organic chemistry .

Safety and Handling

TBAF·3H₂O is classified as hazardous, with specific safety measures required during handling:

  • Signal Word : Danger
  • Hazard Statements : Causes severe skin burns and eye damage.
  • Precautionary Statements : Use personal protective equipment (PPE) such as gloves and goggles when handling .

Summary Table of Properties

PropertyValue
Molecular FormulaC₁₆H₃₈FNO₃
Molecular Weight315.51 g/mol
Melting Point62-63 °C
Density0.887 g/cm³
SolubilityHighly soluble
Biological ApplicationsCatalysis, Drug Development

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tetrabutylazanium trihydrate hydrofluoride, and how do solvent choices influence reaction yield?

  • Methodological Answer : The synthesis typically involves quaternization of tributylamine with a fluorinating agent under controlled hydration. For example, pyridazinium halide synthesis ( ) suggests using toluene or acetonitrile as solvents at elevated temperatures (80°C) with stirring. Solvent polarity affects ion pairing and hydration; polar aprotic solvents (e.g., acetonitrile) may enhance fluoride ion activity but require rigorous drying to avoid hydrolysis. Yield optimization should include solvent screening, temperature gradients (58–60°C as per ), and stoichiometric monitoring via NMR or ion chromatography .

Q. How can researchers characterize the purity and structural integrity of tetrabutylazanium trihydrate hydrofluoride?

  • Methodological Answer : Use a combination of spectroscopic and thermal techniques:

  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} spectra to confirm fluoride coordination and hydration state ( ).
  • XRD : Resolve crystal structure to verify trihydrate formation ( ).
  • TGA/DSC : Quantify water content by mass loss at 100–120°C ( lists mp 58–60°C; deviations indicate impurities).
    Cross-validate with elemental analysis (C/H/N/F ratios) and ion-specific electrodes for fluoride quantification .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters for synthesizing tetrabutylazanium trihydrate hydrofluoride?

  • Methodological Answer : A 2k^k factorial design ( ) can systematically vary factors like temperature (50–80°C), solvent ratio (toluene:acetonitrile), and stirring rate. Response variables (yield, purity) are modeled statistically to identify interactions. For instance, higher temperatures may accelerate quaternization but promote hydrolysis in polar solvents. Pre-experimental screening ( ) helps define ranges. Post-hoc ANOVA validates significance, and response surface methodology refines optimal conditions .

Q. How should researchers resolve contradictions in reported reaction efficiencies across studies?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, counterion effects). Replicate experiments under standardized conditions ( ), and perform sensitivity analysis on variables like hydration level ( ) or fluoride source purity ( ). Meta-analysis of published protocols ( ) can isolate critical factors. For example, tetrabutylammonium fluoride trihydrate’s hygroscopicity ( ) may explain yield discrepancies if handling protocols differ .

Q. What methodologies integrate computational modeling with experimental data to elucidate reaction mechanisms?

  • Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy of hydration) with kinetic studies. For instance, model ion-pair dissociation energetics () and correlate with experimental 19F^{19}\text{F} NMR chemical shifts. Molecular dynamics simulations can predict solvent effects on ion mobility ( ). Validate using isotopic labeling (e.g., D2_2O vs. H2_2O) to track hydration pathways .

Q. What are the challenges in scaling up synthesis while maintaining stoichiometric control?

  • Methodological Answer : Scaling introduces heat/mass transfer limitations. Use segmented flow reactors ( ) to improve mixing and thermal regulation. In-line FTIR or Raman spectroscopy ( ’s process control subclass) monitors real-time stoichiometry. For hydration control, employ azeotropic distillation ( ) or molecular sieves. Pilot studies should prioritize reproducibility over batch size, with iterative adjustments to residence time and catalyst loading .

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